molecular formula C5H8O3 B120303 Tetrahydrofuran-3-carboxylic acid CAS No. 89364-31-8

Tetrahydrofuran-3-carboxylic acid

Cat. No. B120303
CAS RN: 89364-31-8
M. Wt: 116.11 g/mol
InChI Key: BOTREHHXSQGWTR-UHFFFAOYSA-N
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Description

Tetrahydrofuran-3-carboxylic acid (THFCA) is an organic compound of the carboxylic acid family. It is a hydrophobic molecule that is soluble in organic solvents, such as ether and benzene. THFCA is a versatile compound that has a wide range of applications in both scientific research and industrial processes.

Scientific Research Applications

Intermolecular Associations and Vibrational Circular Dichroism

Carboxylic acids, including tetrahydrofuran-3-carboxylic acid, display strong intermolecular associations. A study highlighted the behavior of tetrahydrofuran-2-carboxylic acid, a chiral building block for beta-lactam antibiotics, using vibrational circular dichroism (VCD) to investigate the effects of dimerization in solutions. This research provides insights into the complex equilibrium between monomers and dimers of chiral carboxylic acids in different solvents, revealing the significance of intermolecular associations in the behavior of these compounds (Kuppens et al., 2006).

Peptidomimetic Applications

The use of this compound in the synthesis of peptidomimetics is illustrated through the efficient creation of a branched tetrahydrofurane δ-sugar amino acid, showcasing its potential as a building block in designing peptidomimetics with conformationally restricted structures. This approach underscores the compound's utility in accessing new types of peptidomimetics, leveraging its structural resemblance to dipeptide glycine-alanine (Defant et al., 2011).

Synthesis of Conformationally Constrained Structures

This compound derivatives have been synthesized via an asymmetric organocatalytic cascade process, leading to the creation of compounds with multiple stereogenic centers. This process highlights the compound's versatility in synthesizing complex organic structures with high stereoselectivity, facilitating the exploration of new chemical entities with potential pharmacological applications (Zhao & Liu, 2017).

Catalytic Applications in Organic Synthesis

The compound's utility extends to catalysis, where it has been used in the hydroboration of carboxylic acids under mild, catalyst-free conditions. This innovative approach demonstrates the compound's potential in simplifying reaction conditions for the reduction of carboxylic acids, offering a promising toolkit for large-scale applications (Xu et al., 2019).

Environmental Impact through Green Chemistry

In an environmentally friendly synthesis, substituted carbocycles, tetrahydrofurans, and tetrahydropyrans were obtained from omega-unsaturated carboxylic acids using Kolbe electrolysis. This methodology emphasizes the role of this compound in promoting sustainable chemical practices, contributing to the development of green chemistry solutions (Lebreux et al., 2008).

Safety and Hazards

Tetrahydrofuran-3-carboxylic acid is highly flammable and harmful if swallowed . It causes serious eye irritation and may cause respiratory irritation . It may cause drowsiness or dizziness and is suspected of causing cancer . Safety precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Mechanism of Action

properties

IUPAC Name

oxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTREHHXSQGWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405339
Record name tetrahydrofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89364-31-8, 66838-42-4
Record name tetrahydrofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxolane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-Tetrahydro-3-furoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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